molecular formula C24H25ClN2O4 B12214121 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one

6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B12214121
M. Wt: 440.9 g/mol
InChI Key: OJQUTNYTBRJFEG-UHFFFAOYSA-N
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Description

6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the chromenone core. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chromenone core may also contribute to its biological activity by interacting with enzymes or other proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Biological Activity

The compound 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic molecule belonging to the class of furochromenes. This compound features a piperazine ring, which is substituted with a chlorophenyl group, suggesting potential biological activities, particularly in pharmacology. Given its structural characteristics, it is hypothesized that this compound may exhibit diverse pharmacological properties, including antitumor and neuropharmacological activities.

Chemical Structure

The molecular formula of the compound is C27H32ClN5O2C_{27}H_{32}ClN_5O_2 with a molecular weight of approximately 494.0 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H32ClN5O2
Molecular Weight494.0 g/mol
CAS Number1326935-01-6

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives related to this compound. For example, derivatives incorporating piperazine moieties have shown significant activity against breast cancer (MCF-7) and leukemic (K562) cell lines. The IC50 values for these compounds ranged from 5.18 µM to 20.2 µM , indicating promising efficacy in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)
N-morpholine derivativeMCF-75.18
Amidrazone derivativeK5629.91
Piperazine derivativeMCF-720.2

These findings suggest that modifications in the piperazine structure can significantly enhance the antitumor activity of the compounds.

Neuropharmacological Activity

The compound's potential as a neuropharmacological agent has also been explored, particularly its interaction with serotonin receptors (5-HT). Some derivatives have demonstrated effective binding affinities, with Ki values as low as 0.57 nM , indicating strong receptor interaction, comparable to established drugs like 8-OH-DPAT .

The biological activity of the compound is likely mediated through multiple mechanisms:

  • Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor growth and metastasis.
  • Receptor Modulation : The interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety.
  • Antioxidant Properties : Some studies indicate that similar compounds possess antioxidant activities, which could contribute to their therapeutic effects.

Study on Antitumor Activity

In a recent study published in Pharmaceuticals, researchers synthesized a series of derivatives based on the coumarin structure and evaluated their antitumor activity against various cancer cell lines. Among these, the derivative containing the piperazine moiety showed significant inhibition rates against MCF-7 and K562 cells, reinforcing the importance of structural modifications for enhanced efficacy .

Neuropharmacological Evaluation

Another study focused on evaluating the neuropharmacological effects of piperazine derivatives on serotonin receptors. The results indicated that certain modifications resulted in compounds with either agonistic or antagonistic properties towards these receptors, suggesting their potential use in psychiatric disorders .

Properties

Molecular Formula

C24H25ClN2O4

Molecular Weight

440.9 g/mol

IUPAC Name

6-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C24H25ClN2O4/c1-16-12-24(29)31-22-15-21(30-2)17(13-20(16)22)6-7-23(28)27-10-8-26(9-11-27)19-5-3-4-18(25)14-19/h3-5,12-15H,6-11H2,1-2H3

InChI Key

OJQUTNYTBRJFEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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